(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate

Catalog No.
S3445505
CAS No.
848949-92-8
M.F
C13H22FNO3
M. Wt
259.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pent...

CAS Number

848949-92-8

Product Name

(S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate

IUPAC Name

ethyl (2S)-4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoate

Molecular Formula

C13H22FNO3

Molecular Weight

259.32 g/mol

InChI

InChI=1S/C13H22FNO3/c1-5-7-8-11(16)15-10(9-13(3,4)14)12(17)18-6-2/h5,10H,1,6-9H2,2-4H3,(H,15,16)/t10-/m0/s1

InChI Key

HWSFRFALWWYHTN-JTQLQIEISA-N

SMILES

CCOC(=O)C(CC(C)(C)F)NC(=O)CCC=C

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)NC(=O)CCC=C

Isomeric SMILES

CCOC(=O)[C@H](CC(C)(C)F)NC(=O)CCC=C

This compound belongs to a class of molecules known as amidoesters. It contains an amide group (C=O-N) and an ester group (C=O-O-C). Amidoesters are known for their diverse biological properties and are sometimes investigated for their potential applications in drug discovery [].

The "(S)" designation indicates the molecule has a specific stereochemistry at one of its carbon centers. Stereochemistry refers to the 3D arrangement of atoms in a molecule.


Molecular Structure Analysis

The compound possesses a linear carbon chain with several functional groups:

  • An amide group, likely formed between a fluorinated and methylated amino acid and a pent-4-enoic acid (containing a double bond)
  • An ester group, with an ethyl group attached to the carboxylic acid end

The presence of the double bond and the amide group could contribute to the molecule's overall shape and reactivity.


Chemical Reactions Analysis

Specific information on the synthesis or reactions of (S)-Ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate is not readily available in scientific literature searches. Amidoesters can typically undergo hydrolysis (cleavage by water) under certain conditions. The reaction would likely yield the corresponding amine, carboxylic acid, and ethanol [].


Physical And Chemical Properties Analysis

There is no publicly available data on the melting point, boiling point, solubility, or stability of (S)-Ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate.

Due to the lack of specific research, the mechanism of action of this compound is unknown. Amidoesters can interact with biological systems through various mechanisms depending on their structure. Some amidoesters may act as enzyme inhibitors or prodrugs (inactive compounds that convert to active drugs within the body) [].

XLogP3

2.2

Sequence

XX

Dates

Modify: 2024-04-15

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